molecular formula C9H6BrN3 B3227038 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260383-92-3

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3227038
CAS No.: 1260383-92-3
M. Wt: 236.07 g/mol
InChI Key: VDHQBMFQILZELO-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a high-purity chemical intermediate belonging to the 7-azaindole class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry and drug discovery . This compound features a bromo substituent at the 5-position and a methyl group at the 6-position, making it a versatile building block for further functionalization via cross-coupling reactions and other synthetic transformations. Compounds based on the pyrrolo[2,3-b]pyridine core have demonstrated significant research value, particularly as potent inhibitors of Human Neutrophil Elastase (HNE) . HNE is a serine protease implicated in the pathology of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . Research indicates that bulky and/or lipophilic substituents at the 5-position of the pyrrolo[2,3-b]pyridine scaffold are well-tolerated and can effectively interact with the large pocket of the HNE active site, facilitating the formation of the Michaelis complex and leading to inhibitors with IC50 values in the low nanomolar range . The carbonitrile group at the 3-position is a critical pharmacophore that contributes to high inhibitory potency by interacting with the catalytic triad of HNE (Ser195-His57-Asp102) . Beyond HNE inhibition, the pyrrolopyridine scaffold is present in various biologically active alkaloids and has been incorporated into transition metal complexes studied for their cytotoxic properties, highlighting its broad utility in pharmaceutical and bioinorganic chemistry . Handling Disclaimer: This product is intended for research and laboratory use only. It is classified as hazardous and may cause skin and eye irritation, as well as organ toxicity upon exposure . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-5-8(10)2-7-6(3-11)4-12-9(7)13-5/h2,4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHQBMFQILZELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide in the presence of a base.

    Introduction of the Cyano Group: The cyano group can be introduced via a cyanation reaction using a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl/heteroaryl groups using boronic acids. Conditions and outcomes vary based on catalyst systems:

Boronic Acid Catalyst Base Solvent Yield Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O72%
4-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄DMF/H₂O68%
Vinylboronic acidPd(OAc)₂/XPhosCs₂CO₃THF/H₂O65%

Key Observations :

  • Electron-rich boronic acids yield higher conversions due to enhanced transmetallation kinetics .

  • Steric hindrance from the methyl group at position 6 reduces yields with bulky substrates .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution with nucleophiles under basic or acidic conditions:

Nucleophile Conditions Product Yield Reference
NH₃ (g)CuI, 18-crown-6, DMSO, 100°C5-Amino-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile58%
NaN₃DMF, 120°C, 24h5-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile82%
KSCNDMSO, 80°C, 12h5-Thiocyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile75%

Mechanistic Insight :

  • The electron-withdrawing cyano group activates the aromatic ring, facilitating nucleophilic attack at position 5 .

  • Methyl at position 6 slightly deactivates the ring but does not block substitution .

Functionalization of the Cyano Group

The cyano group at position 3 undergoes reduction, hydrolysis, or cycloaddition:

Reduction to Amine

  • Conditions : H₂ (1 atm), Raney Ni, EtOH, 25°C, 6h

  • Product : 3-Aminomethyl-5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Yield : 89%

Hydrolysis to Carboxylic Acid

  • Conditions : 6M HCl, reflux, 24h

  • Product : 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Yield : 76%

Cycloaddition with NaN₃

  • Conditions : CuI, DMF, 100°C, 12h

  • Product : Tetrazolo[1,5-a]pyrrolo[2,3-b]pyridine derivative

  • Yield : 63%

Comparative Reactivity Analysis

The reactivity profile of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile was compared to structurally similar compounds:

Compound Suzuki Coupling Yield NAS Yield Cyano Reduction Yield
This compound72%82%89%
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile85%78%92%
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile68%65%81%

Trends :

  • Methyl at position 6 slightly reduces cross-coupling efficiency due to steric effects .

  • Cyano at position 3 enhances NAS reactivity compared to carboxylate derivatives .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Solvent Compatibility : Stable in DMF, DMSO, and THF; reacts in protic solvents under basic conditions .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Chemical Formula : C8H7BrN2
  • Molecular Weight : 215.06 g/mol
  • CAS Number : 1638760-65-2

The structure consists of a brominated pyrrolo-pyridine framework, which is known for its ability to interact with biological targets such as enzymes and receptors.

Anticancer Activity

One of the primary applications of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is its role as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among these, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential for further development as a cancer therapeutic agent .

Protein Kinase Inhibition

The compound is also explored as a synthetic intermediate in the development of azaindole-based protein kinase inhibitors. These inhibitors are crucial for modulating signaling pathways in cancer and other diseases.

  • Synthesis Application : It serves as a precursor in the synthesis of compounds that inhibit mixed lineage kinases (MLKs), which are associated with various cellular processes including proliferation and apoptosis .

Neuroprotective Effects

Emerging research has suggested that derivatives of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of signaling pathways related to neuronal survival and inflammation .

Data Table: Comparison of Biological Activities

CompoundTargetIC50 (nM)Activity
Compound 4hFGFR17Potent inhibitor
Compound 4hFGFR29Potent inhibitor
Compound 4hFGFR325Moderate inhibitor
Azaindole DerivativeMLK3TBDUnder investigation

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₈H₄BrN₃ (vs. C₉H₆BrN₃ for the target compound).
  • Key Difference : Lacks the 6-methyl group.
(b) 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride
  • Molecular Formula : C₇H₆BrN₃·HCl.
  • Key Difference : Replaces the nitrile (-CN) with an amine (-NH₂) group.
  • Impact : The amine group introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitrile. This affects pharmacokinetic properties, such as membrane permeability and metabolic stability .
(c) 3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₇H₅BrN₂.
  • Key Difference : Bromine at position 3 instead of 4.
  • Impact : Alters electronic distribution across the aromatic system, influencing regioselectivity in further functionalization (e.g., Suzuki coupling) .
(d) 1-tert-Butyl-6,7-dihydro-5-(3-hydroxypropyl)-6-oxo-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Key Features : Contains a trifluoromethyl (-CF₃) and tert-butyl group.
  • Impact : Increased lipophilicity and metabolic stability due to -CF₃, while the bulky tert-butyl group enhances steric shielding of the core structure .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (aq.)
Target Compound 252.07 g/mol 2.1 Low
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 237.04 g/mol 1.8 Moderate
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride 243.5 g/mol 0.5 High
3-Bromo-1H-pyrrolo[2,3-b]pyridine 213.03 g/mol 1.9 Moderate
  • Key Observations: The 6-methyl group in the target compound increases logP by ~0.3 units compared to its non-methylated analog, reducing aqueous solubility . The nitrile group generally lowers solubility compared to amine derivatives .

Biological Activity

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 958358-00-4) is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
AppearanceYellow to brown solid
Melting Point197-198 °C
Purity95.87% (HPLC)

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit potent antibacterial properties. A study evaluated a series of pyrrole compounds against various bacterial strains:

  • Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 µg/mL.
  • Escherichia coli : MIC values were slightly higher, indicating selective potency against Gram-positive bacteria.

The compound demonstrated an MIC value comparable to established antibiotics like ciprofloxacin and isoniazid, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays showed that this compound effectively inhibits the proliferation of several cancer cell lines:

  • HeLa cells : The compound showed significant antiproliferative effects with IC50 values in the low micromolar range.
  • A375 melanoma cells : Similar inhibitory effects were observed, indicating a broad spectrum of activity against different cancer types.

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in disease processes:

  • Cyclin-dependent kinases (CDKs) : The compound exhibited selective inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, showcasing its potential as a therapeutic agent in cancer treatment.

This selectivity suggests that modifications to the pyrrole structure could enhance its efficacy and specificity for therapeutic targets .

Case Studies

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of pyrrole derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts.
  • Anticancer Evaluation :
    • A comprehensive study evaluated the effects of the compound on various human tumor cell lines.
    • The results demonstrated not only cytotoxic effects but also induced apoptosis in treated cells.

Q & A

Q. What are the common synthetic routes for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how are they optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example:
  • Suzuki-Miyaura Coupling : Reacting a halogenated precursor (e.g., 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine) with a boronic acid (e.g., methyl-substituted boronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in THF or DCM. Purification via silica gel chromatography (e.g., 90:10 DCM/EtOAc) yields the product .
  • Sonogashira Coupling : Employing a terminal alkyne (e.g., phenylacetylene) with an iodo precursor under Pd/Cu catalysis. Optimal conditions include using Et₃N as a base and heptane/EtOAC (8:2) for purification .
  • Halogen Exchange : Substituting bromine with other halogens (e.g., Cl → F) using KF in sulfolane, though this requires careful control of stoichiometry and temperature .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization techniques include:
  • ¹H NMR : Aromatic protons appear as doublets or triplets (δ 8.3–8.9 ppm for pyrrolo-pyridine core), with NH protons as broad singlets (~δ 12.4 ppm) .
  • ¹³C NMR : Carbonitrile peaks at ~δ 117–120 ppm, with aromatic carbons in the 125–150 ppm range .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • IR : CN stretch observed at ~2243 cm⁻¹ .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :
  • Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance yield and regioselectivity .
  • Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF, THF) with weak bases (e.g., K₃PO₄) improve boronic acid coupling efficiency .
  • Stoichiometry : Use 1.2–1.5 equivalents of boronic acid or alkyne relative to the halogenated precursor to drive reactions to completion .

Q. How are sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines stabilized during synthesis?

  • Methodological Answer :
  • In Situ Derivatization : Immediately react 3-nitro intermediates (e.g., via hydrogenation with Raney Ni/H₂) with acylating agents (e.g., nicotinoyl chloride) to prevent decomposition .
  • Low-Temperature Workup : Conduct reactions at 0–5°C and minimize exposure to light/air to reduce degradation .

Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the 6-position to enhance binding affinity .
  • Side-Chain Diversity : Attach heteroaromatic rings (e.g., thienyl, pyridyl) via cross-coupling to explore hydrophobic pocket interactions .
  • Bioisosteric Replacement : Replace Br with Cl or I to study halogen bonding effects .

Data Contradictions and Resolution

  • Synthetic Yields : Sonogashira coupling yields (51% ) are lower than Suzuki reactions (96% ). This discrepancy may arise from alkyne stability or catalyst efficiency. Resolution: Optimize Cu co-catalyst loading or use microwave-assisted conditions.
  • NH Proton Chemical Shifts : NH signals vary (δ 12.4–13.4 ppm ), likely due to solvent (DMSO vs. CDCl₃) or hydrogen bonding. Confirm assignments via deuterium exchange experiments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
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5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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